Bis(hexamethylene)triamine

Description

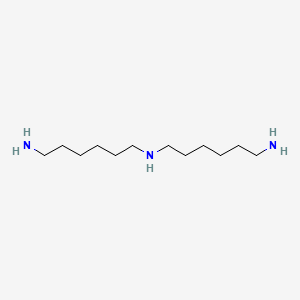

Structure

3D Structure

Properties

IUPAC Name |

N'-(6-aminohexyl)hexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H29N3/c13-9-5-1-3-7-11-15-12-8-4-2-6-10-14/h15H,1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNZSTMRDWRNNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCNCCCCCCN)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H29N3 | |

| Record name | BIS-HEXAMETHYLENE TRIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67875-37-0 | |

| Record name | 1,6-Hexanediamine, N1-(6-aminohexyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67875-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4027109 | |

| Record name | N-(6-Aminohexyl)hexane-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bis-hexamethylene triamine appears as a colorless crystalline or flaked solid. Corrosive. Irritating to skin and eyes. May be toxic by ingestion. Used to make plastics., mp = 33 deg C; [ChemIDplus] Colorless solid; [CAMEO] Colorless to yellow melt; mp = 33-36 deg C; [MSDSonline] | |

| Record name | BIS-HEXAMETHYLENE TRIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(6-Aminohexyl)-1,6-hexanediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6222 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

143-23-7 | |

| Record name | BIS-HEXAMETHYLENE TRIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(hexamethylene)triamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(6-Aminohexyl)-1,6-hexanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(6-aminohexyl)amine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04684 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bis(hexamethylene)triamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Hexanediamine, N1-(6-aminohexyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(6-Aminohexyl)hexane-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-azatridecane-1,13-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(6-AMINOHEXYL)AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BID902UF5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-(6-AMINOHEXYL)-1,6-HEXANEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Bis(hexamethylene)triamine synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Bis(hexamethylene)triamine (BHMT)

Introduction

Overview of Bis(hexamethylene)triamine (BHMT)

Bis(hexamethylene)triamine (BHMT), known by its IUPAC name N'-(6-aminohexyl)hexane-1,6-diamine, is a versatile aliphatic triamine with the chemical formula C12H29N3.[1][2][3] Identified by CAS Registry Number 143-23-7, its unique molecular structure consists of two primary terminal amine groups and one central secondary amine, interconnected by flexible six-carbon (hexamethylene) chains.[1][2] This configuration imparts a distinct combination of basicity, nucleophilicity, and conformational flexibility.[4] In its pure form, BHMT is a colorless crystalline or flaked solid.[3][5]

Significance and Applications

The trifunctional nature of BHMT makes it a valuable chemical intermediate and building block in a wide array of industrial and research applications.[1] It serves as a highly effective curing agent for epoxy resins, a cross-linking agent in polymer chemistry, and a key component in the synthesis of polyamide resins used for adhesives, films, and inks.[1][3] Its utility extends to applications such as corrosion inhibitors, asphalt anti-strip additives, and chelating agents.[3][6] More recently, BHMT has garnered significant interest from the pharmaceutical and drug development sectors, where its unique scaffold is being leveraged to design and synthesize novel therapeutic agents, particularly those aimed at combating antibiotic-resistant bacteria.[4][7]

Synthesis of Bis(hexamethylene)triamine

The most prominent and industrially relevant pathway for the de novo synthesis of BHMT begins with 6-aminohexanenitrile, a byproduct from the manufacturing of hexamethylenediamine.[6][8] This process is a robust two-step catalytic conversion involving a deammoniative condensation followed by hydrogenation.[1][6]

Step 1: Palladium-Catalyzed Deammoniative Condensation

The initial step involves the intermolecular self-condensation of two 6-aminohexanenitrile molecules to form di(5-cyanopentyl)amine, with the concurrent elimination of an ammonia molecule.[1] This reaction is effectively catalyzed by metals such as palladium, platinum, rhodium, or ruthenium, which are often supported on materials like alumina to maximize surface area and catalytic efficiency.[6] The choice to operate at elevated temperatures and slightly reduced pressure (or with an inert gas purge) is causal; these conditions facilitate the removal of the ammonia byproduct, which drives the reaction equilibrium toward the formation of the desired dimer, in accordance with Le Châtelier's principle.[6]

Experimental Protocol: Synthesis of Di(5-cyanopentyl)amine

-

A reaction vessel is charged with 452g of 6-aminohexanenitrile and 10g of a 5% palladium on alumina catalyst.[8]

-

The resulting slurry is heated to a target temperature between 140-200°C.[6]

-

The reaction is maintained at this temperature for 10-20 hours. During this period, an inert gas such as nitrogen is bubbled slowly through the mixture to aid in the removal of evolved ammonia.[6]

-

Reaction progress is monitored via gas chromatography (GC) until a desired conversion (typically 25-50%) is achieved.[6][8] A partial conversion is often targeted to optimize yield and minimize the formation of higher-order oligomers.

-

Upon completion, the reaction mixture is cooled, and the catalyst is separated from the liquid product by filtration or decantation.[6][8] The resulting product is a mixture containing unreacted monomer, the desired di(5-cyanopentyl)amine, and minor byproducts.

| Parameter | Value | Rationale |

| Starting Material | 6-Aminohexanenitrile | Readily available byproduct of nylon production.[8] |

| Catalyst | 0.25-2g per 100g feed (e.g., 5% Pd/Al₂O₃) | Efficiently catalyzes the deammoniation and condensation reaction.[6] |

| Temperature | 140 - 200°C | Optimal range to achieve a reasonable reaction rate without significant degradation.[6] |

| Pressure | 0.1 - 5 atm | Lower pressures or inert gas sparging helps remove ammonia, driving the reaction forward.[6] |

| Reaction Time | 10 - 20 hours | Sufficient time to achieve 25-50% conversion, balancing yield against byproduct formation.[6] |

Step 2: Catalytic Hydrogenation of Di(5-cyanopentyl)amine

The intermediate product from Step 1 is then subjected to high-pressure hydrogenation to convert the two nitrile functionalities into primary amine groups, yielding the final BHMT product.[6] This transformation requires a robust nitrile hydrogenation catalyst, with chromium-promoted Raney cobalt being a particularly effective choice.[6][8] The high hydrogen pressure is a critical parameter, as it provides the necessary chemical potential to drive the reduction of the stable nitrile triple bond.

Experimental Protocol: Hydrogenation to Bis(hexamethylene)triamine

-

The crude di(5-cyanopentyl)amine mixture from Step 1 is charged into a high-pressure autoclave.

-

A nitrile hydrogenation catalyst, such as chromium-promoted Raney cobalt (approx. 28g for the scale above), is added to the vessel.[6][8]

-

The autoclave is sealed, purged of air, and pressurized with hydrogen to a level between 300 and 5000 psig.[6]

-

The mixture is heated to a temperature of 110-150°C while being agitated to ensure efficient contact between the catalyst, reactants, and hydrogen.[6]

-

The reaction is held under these conditions for approximately 6 hours, or until hydrogen uptake ceases, indicating the completion of the reduction.[8]

-

After cooling and venting the excess hydrogen, the catalyst is filtered off to yield the crude BHMT product mixture.

| Parameter | Value | Rationale |

| Catalyst | Raney Cobalt, Raney Nickel, supported Co/Ni | Proven catalysts for the high-efficiency reduction of nitriles to amines.[6] |

| Temperature | 110 - 150°C | Provides sufficient thermal energy for the reaction while minimizing side reactions.[6] |

| Hydrogen Pressure | 300 - 5000 psig | High pressure is necessary to achieve the reduction of the nitrile functional groups.[6] |

| Solvent | None (preferred) or Alcohols/Ethers | The reaction proceeds efficiently without a solvent, improving process economy.[6] |

Purification and Isolation Strategies

Crude BHMT, whether synthesized directly or obtained from industrial side-streams, requires purification to meet the stringent quality standards for its various applications. The primary challenge in purification is its high boiling point, which makes it susceptible to thermal degradation.[6]

Method 1: Fractional Vacuum Distillation

For purifying the product from the synthetic route described above, fractional distillation under reduced pressure is the method of choice.[6][8]

-

Principle: By reducing the pressure, the boiling point of BHMT is significantly lowered, allowing it to vaporize at temperatures that do not cause decomposition or tar formation. This enables its separation from lower-boiling impurities (like residual hexamethylenediamine) and non-volatile higher-boiling oligomers.[6]

Protocol: Vacuum Distillation of BHMT

-

The crude BHMT mixture is charged into a distillation flask equipped with a fractionating column.

-

The system is connected to a vacuum pump, and the pressure is reduced to approximately 1-4 mmHg.

-

The flask is gently heated. Lower-boiling fractions are collected first.

-

The fraction distilling at approximately 163-165°C at 4 mmHg is collected as pure BHMT.[5]

-

The purified product, which is a liquid at this temperature, solidifies upon cooling to a white solid.[3][9]

| Property | Value | Source |

| Boiling Point | 163-165°C @ 4 mmHg | [5] |

| Melting Point | 32-34°C | [3] |

| Flash Point | 121°C (Open Cup) | [3] |

Method 2: Recovery from Hexamethylenediamine (HMD) Distillation Residues

BHMT is a common component in the distillation residues, or "still heels," from industrial HMD production, where it can be present in concentrations of 5-40% by weight.[6][10] Liquid-liquid extraction provides an efficient method for its recovery.[11][12]

-

Principle: This process leverages the differential solubility of BHMT and the other components of the still heels. BHMT is soluble in aliphatic hydrocarbons like hexane, while many of the more polar and polymeric impurities are not. This allows for the selective transfer of BHMT from the complex residue mixture into a clean solvent phase.[9][12]

Experimental Protocol: Extraction and Recovery

-

Extraction: HMD still heels are contacted with an aliphatic hydrocarbon solvent (e.g., hexane) in an extraction apparatus at or above room temperature with mixing.[9][12]

-

Separation: After sufficient contact time, the mixture is allowed to settle. The BHMT-rich hydrocarbon layer is separated from the depleted residue, typically by decantation.[9]

-

Isolation: The pure BHMT is recovered from the hydrocarbon solvent using one of several methods:

-

Solvent Distillation: The low-boiling hydrocarbon is distilled off, leaving behind the purified BHMT.[9][12]

-

Crystallization: The solution is cooled, causing the BHMT to crystallize out. The solid crystals are then collected by filtration.[9]

-

Aqueous Back-Extraction: The BHMT is extracted from the hydrocarbon phase with water, and the water is subsequently evaporated to yield the product.[9]

-

Quality Control and Analytical Methods

Ensuring the purity and structural integrity of BHMT is critical for its application, especially in research and drug development. A combination of chromatographic and spectroscopic techniques is recommended for comprehensive quality control.[13]

-

Gas Chromatography (GC): This is the primary technique for determining the purity of BHMT and quantifying impurities. Its high resolution allows for the separation and measurement of closely related amine byproducts.[6]

-

Infrared (IR) Spectroscopy: IR analysis is a rapid and effective method for confirming the identity of BHMT. The spectrum will show characteristic absorption bands corresponding to N-H stretching in primary and secondary amines, C-H stretching of the aliphatic chains, and N-H bending.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation by mapping the carbon-hydrogen framework of the molecule.

-

Titration: Acid-base titration can be used to determine the total amine value, providing a measure of overall amine content.[3]

| Technique | Purpose | Expected Result |

| Gas Chromatography (GC) | Purity assessment and quantification of impurities. | A major peak corresponding to BHMT with an area % meeting specification (e.g., >98%). |

| IR Spectroscopy | Identity confirmation. | Characteristic peaks for N-H (primary/secondary amine) and C-H (aliphatic) bonds. |

| ¹H NMR | Structural elucidation. | Signals corresponding to the distinct protons on the alkyl chains and adjacent to the amine groups. |

Safety, Handling, and Storage

BHMT is a corrosive and hazardous chemical that requires careful handling to ensure personnel safety.[5][14]

-

Hazard Profile: BHMT is harmful if swallowed and causes severe skin burns and eye damage.[14][15] It is classified as a corrosive material.[5]

-

Safe Handling: Always handle BHMT in a well-ventilated area or chemical fume hood.[5][16] Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves, splash goggles, a face shield, and appropriate protective clothing.[16] Minimize the generation of dust if handling the solid form. An eyewash station and safety shower must be readily accessible.[16]

-

Storage and Stability: BHMT is hygroscopic and will absorb moisture from the air.[16] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong acids and oxidizing agents.[16][17] For long-term stability, storage under an inert gas atmosphere (e.g., nitrogen or argon) is recommended to protect it from moisture and carbon dioxide.[14]

References

- Vertex AI Search. (n.d.). Buy Bis(hexamethylene)triamine | 143-23-7.

- TCI Chemicals. (2025, February 7). SAFETY DATA SHEET - Bis(hexamethylene)triamine.

- Fisher Scientific. (n.d.). Material Safety Data Sheet Bis(hexamethylene)triamine MSDS# 33178.

- Spectrum Chemical. (2008, October 3). Material Safety Data Sheet - Bis(Hexamethylene) triamine.

- Sigma-Aldrich. (2012, December 18). Safety Data Sheet - Bis(hexamethylene)triamine.

- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - BIS(HEXAMETHYLENE)TRIAMINE.

- BenchChem. (n.d.). Bis(hexamethylene)triamine | 143-23-7.

- Google Patents. (1990). US4906783A - Preparation of bis(hexamethylene)triamine.

- Justia Patents. (1988). Preparation of bis(hexamethylene)triamine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bis(hexamethylene)triamine: A Key Intermediate for Pharmaceutical Research and Development.

- Sigma-Aldrich. (n.d.). Bis(hexamethylene)triamine technical grade, 40%.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 11). Structure-Activity Relationships of Bis(hexamethylene)triamine and its Implications.

- Google Patents. (n.d.). CA1302434C - Process for recovery of bis(hexamethylene)triamine.

- Google Patents. (n.d.). CA1302434C - Process for recovery of bis(hexamethylene)triamine.

- INVISTA. (n.d.). Dytek® BHMT | Bis(hexamethylene)triamine.

- Diplomata Comercial. (n.d.). What Testing Methods Are Used to Ensure Chemical Purity?.

- Google Patents. (1989). US4803304A - Recovery of bis(hexamethylene)triamine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Bis(hexamethylene)triamine technical grade, 40 143-23-7 [sigmaaldrich.com]

- 3. Dytek® BHMT | Bis(hexamethylene)triamine - Dytek [dytek.invista.com]

- 4. nbinno.com [nbinno.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. US4906783A - Preparation of bis(hexamethylene)triamine - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. patents.justia.com [patents.justia.com]

- 9. US4803304A - Recovery of bis(hexamethylene)triamine - Google Patents [patents.google.com]

- 10. Buy Bis(hexamethylene)triamine | 143-23-7 [smolecule.com]

- 11. CA1302434C - Process for recovery of bis(hexamethylene)triamine - Google Patents [patents.google.com]

- 12. CA1302434C - Process for recovery of bis(hexamethylene)triamine - Google Patents [patents.google.com]

- 13. diplomatacomercial.com [diplomatacomercial.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. isg.ku.edu.tr [isg.ku.edu.tr]

- 17. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

Bis(hexamethylene)triamine chemical structure and properties

This guide provides a comprehensive technical overview of bis(hexamethylene)triamine (BHMT), a versatile aliphatic triamine. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the core chemical and physical properties, synthesis, applications, and safety protocols associated with this compound. The information is structured to provide not just data, but also insights into the practical application and handling of BHMT.

Chemical Identity and Structure

Bis(hexamethylene)triamine is a primary and secondary amine with two hexamethylene chains separating the three amine groups. This structure imparts a unique combination of flexibility, reactivity, and basicity.

Nomenclature and Identifiers

-

EC Number : 205-593-1[3]

-

Linear Formula : NH₂(CH₂)₆NH(CH₂)₆NH₂[3]

-

Synonyms : Bis(6-aminohexyl)amine, 6,6′-Iminodihexylamine, Dihexylenetriamine, 1,13-Diamino-7-azatridecane, 7-Azatridecane-1,13-diamine[1][3][4][5][7][8]

Molecular Structure

The chemical structure of bis(hexamethylene)triamine is characterized by two primary amine groups at the termini and a central secondary amine group, connected by two C6 alkyl chains.

Caption: Chemical structure of Bis(hexamethylene)triamine.

Physicochemical Properties

Bis(hexamethylene)triamine is typically a colorless to light beige crystalline or flaked solid at room temperature.[2][9][10] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 215.38 g/mol | [2][3][4][5] |

| Melting Point | 33-36 °C | [3][9][11] |

| Boiling Point | 163-165 °C at 4 mmHg | [3][9][11] |

| Density | 0.85 g/mL at 20 °C | [3][9][11] |

| Refractive Index | n20/D 1.49 | [3][9][11] |

| Vapor Pressure | <0.01 mmHg at 25 °C | [3][10] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| Water Solubility | Very soluble | [2][9][10][11] |

| Appearance | Colorless to light beige crystalline or flaked solid | [1][2][9][10][11] |

Synthesis and Manufacturing

Bis(hexamethylene)triamine is commercially produced and can be synthesized through various chemical routes. One documented method involves a two-step process starting from 6-aminohexanenitrile, which is a byproduct of hexamethylenediamine production from adiponitrile.[12][13]

Synthesis Workflow

The synthesis process can be summarized as follows:

-

Dimerization of 6-aminohexanenitrile : This step involves the catalytic reaction of 6-aminohexanenitrile to form di(5-cyanophenyl)amine.

-

Hydrogenation : The resulting intermediate is then hydrogenated using a nitrile hydrogenation catalyst to yield bis(hexamethylene)triamine.[12][13]

Caption: Simplified synthesis workflow for Bis(hexamethylene)triamine.

Reactivity and Applications

The presence of primary and secondary amine groups makes bis(hexamethylene)triamine a reactive molecule with a wide range of applications across various industries. It is known to neutralize acids in exothermic reactions to form salts and water.[2][8][9][11] It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[2][8][9][11]

Key Applications

-

Epoxy Curing Agent : The amine groups can react with epoxy resins, making it an effective curing agent or hardener in coatings and adhesives.[1][7]

-

Polyamide Resins : It serves as a monomer in the synthesis of polyamide resins used in adhesives, films, and plastics.[1]

-

Corrosion and Scale Inhibitors : Its ability to form films on metal surfaces and chelate metal ions makes it useful in corrosion and scale inhibitor formulations.[1][7]

-

Asphalt Additives : It is used as an anti-strip additive in asphalt, improving the adhesion between the aggregate and the binder.[1][7]

-

Chelating and Flocculating Agents : The multiple amine groups allow it to act as a chelating agent for various metal ions and as a flocculant in water treatment and ore processing.[1][7]

-

Polyurethane Chain Extender/Catalyst : It can function as a chain extender or catalyst in the production of polyurethanes.[1]

-

Research Applications : In a laboratory setting, it has been used in the synthesis of other complex molecules and as a ligand in coordination chemistry.[3][11]

Safety and Handling

Bis(hexamethylene)triamine is a corrosive and hazardous chemical that requires careful handling.

Hazard Identification

-

GHS Classification : It is classified as harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[2][3][14][15]

-

Health Hazards : Causes burns to the eyes, skin, and digestive and respiratory tracts.[16] The toxicological properties have not been fully investigated.[16]

-

Acute Toxicity : The oral LD50 in rats is reported to be 450 mg/kg.[14][17]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE) : Wear appropriate protective clothing, gloves (chemical-impermeable), and eye/face protection (eyeshields, faceshields).[3][14][15] In case of insufficient ventilation, use a suitable respirator.[17]

-

Ventilation : Handle in a well-ventilated area, preferably in a closed system or with local exhaust ventilation to minimize dust or vapor generation.[14][15][16]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[9][11][16] It is hygroscopic and should be protected from moisture.[11][16]

-

Spill and Disposal : In case of a spill, avoid dust formation and contact with the material.[15][18] Collect the spilled material and place it in a suitable, closed container for disposal.[18] Disposal should be in accordance with local environmental regulations.[10]

First Aid Measures

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes and seek immediate medical attention.[16][18]

-

Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[16] Get medical aid immediately.[16]

-

Ingestion : If swallowed, do NOT induce vomiting.[14][16] Rinse mouth with water and seek immediate medical attention.[18]

-

Inhalation : Remove the person to fresh air. If breathing is difficult, give oxygen.[16] Seek immediate medical attention.[16]

Conclusion

Bis(hexamethylene)triamine is a valuable industrial chemical with a diverse range of applications stemming from its unique molecular structure. Its utility as an epoxy curing agent, a component in polyamide synthesis, and a corrosion inhibitor highlights its importance in material science and industrial processes. However, its corrosive and toxic nature necessitates strict adherence to safety and handling protocols to ensure the well-being of researchers and industrial workers. A thorough understanding of its properties is crucial for its effective and safe utilization.

References

- Bis(hexamethylene)triamine technical grade, 40 143-23-7 - Sigma-Aldrich. (URL: )

- Dytek® BHMT | Bis(hexamethylene)triamine - INVISTA. (URL: )

- Bis(hexamethylene)triamine | 143-23-7 | FB157554 - Biosynth. (URL: )

- Material Safety Data Sheet Bis(hexamethylene)triamine MSDS# 33178 Section 1. (URL: )

- Dytek - BHMT - INVISTA - 143-23-7 - Amines - Knowde. (URL: )

- Bis(hexamethylene)triamine | CAS 143-23-7 | SCBT - Santa Cruz Biotechnology. (URL: )

- BIS(HEXAMETHYLENE)TRIAMINE CAS#: 143-23-7 - ChemicalBook. (URL: )

- BIS(HEXAMETHYLENE)TRIAMINE | 143-23-7 - ChemicalBook. (URL: )

- CAS Number 143-23-7 | Bis(hexamethylene)triamine - Spectrum Chemical. (URL: )

- N-(6-Aminohexyl)-1,6-hexanediamine - PubChem. (URL: )

- 143-23-7, Bis(hexamethylene)triamine Formula - ECHEMI. (URL: )

- US4906783A - Preparation of bis(hexamethylene)

- SAFETY D

- Chemical Safety Data Sheet MSDS / SDS - BIS(HEXAMETHYLENE)TRIAMINE - ChemicalBook. (URL: )

- Material Safety D

- sigma-aldrich - Safety D

- Dytek Bhmt-Hp (Bis(hexamethylene)triamine) - Invista Specialty Chemicals - SpecialChem. (URL: )

- BIS-HEXAMETHYLENE TRIAMINE - CAMEO Chemicals - NOAA. (URL: )

- Preparation of bis(hexamethylene)

Sources

- 1. Dytek® BHMT | Bis(hexamethylene)triamine - Dytek [dytek.invista.com]

- 2. N-(6-Aminohexyl)-1,6-hexanediamine | C12H29N3 | CID 8924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Bis(hexamethylene)triamine | 143-23-7 | FB157554 [biosynth.com]

- 5. scbt.com [scbt.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. Dytek - BHMT - INVISTA - 143-23-7 - Amines - Knowde [knowde.com]

- 8. BIS-HEXAMETHYLENE TRIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. BIS(HEXAMETHYLENE)TRIAMINE | 143-23-7 [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. BIS(HEXAMETHYLENE)TRIAMINE CAS#: 143-23-7 [m.chemicalbook.com]

- 12. US4906783A - Preparation of bis(hexamethylene)triamine - Google Patents [patents.google.com]

- 13. patents.justia.com [patents.justia.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. isg.ku.edu.tr [isg.ku.edu.tr]

- 17. spectrumchemical.com [spectrumchemical.com]

- 18. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

Spectroscopic Blueprint of Bis(hexamethylene)triamine: A Guide for Researchers

An In-depth Technical Guide on the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Analysis of Bis(hexamethylene)triamine.

Introduction

Bis(hexamethylene)triamine (BHMT), with the CAS registry number 143-23-7, is a versatile aliphatic triamine used extensively as a chemical intermediate in the synthesis of polymers, epoxy curing agents, and corrosion inhibitors.[1][2] Its molecular structure, comprising two primary amine groups and a central secondary amine linked by two hexamethylene chains, gives rise to a distinct spectroscopic fingerprint.[1][3] This guide provides a comprehensive analysis of BHMT using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational resource for scientists in quality control, process development, and research.

Molecular Structure and Spectroscopic Correlation

The unique arrangement of functional groups in BHMT dictates its spectral characteristics. The presence of two types of amine environments (primary and secondary) and the symmetry of the alkyl chains are key to interpreting the resulting spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within the molecule. For BHMT, the spectrum is characterized by distinct signals corresponding to the methylene (-CH₂-) groups and the amine (-NH and -NH₂) protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of Bis(hexamethylene)triamine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical as protic solvents can lead to the exchange of amine protons, potentially broadening or obscuring their signals.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

¹H NMR Spectral Interpretation

The symmetry of the BHMT molecule simplifies the ¹H NMR spectrum. We can anticipate signals for the protons on the carbons adjacent to the nitrogen atoms (α-CH₂) and the other methylene groups in the aliphatic chain. The protons of the primary and secondary amines will also produce signals, though their position can be variable.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂- (adjacent to primary NH₂) | ~2.7 | Triplet (t) | 4H |

| -CH₂- (adjacent to secondary NH) | ~2.6 | Triplet (t) | 4H |

| Internal -CH₂- groups | ~1.3 - 1.5 | Multiplet (m) | 16H |

| Primary Amine (-NH₂) | Variable (e.g., ~1.1) | Singlet (s, broad) | 4H |

| Secondary Amine (-NH) | Variable (e.g., ~1.0) | Singlet (s, broad) | 1H |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Caption: Molecular structure of Bis(hexamethylene)triamine.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the different carbon environments within the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg in 0.6-0.7 mL of a deuterated solvent.

-

Instrumentation: Utilize a 100 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Similar to ¹H NMR, apply Fourier transformation and corrections.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will show distinct singlets for each unique carbon environment.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -CH₂- (adjacent to primary NH₂) | ~42 |

| -CH₂- (adjacent to secondary NH) | ~50 |

| Internal -CH₂- groups | ~27 - 32 |

Note: Chemical shifts are approximate and can be influenced by the solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR

-

Sample Preparation:

-

Neat (between salt plates): As BHMT can be a low-melting solid, a thin film can be prepared by melting a small amount between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[4][5]

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is often the simplest method.[6]

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Processing: A background spectrum should be collected and subtracted from the sample spectrum.

IR Spectral Interpretation

The IR spectrum of BHMT is dominated by absorptions corresponding to N-H and C-H bonds.[1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3350 - 3250 | N-H stretching (asymmetric and symmetric) | Primary Amine (-NH₂) | Medium |

| 3350 - 3310 | N-H stretching | Secondary Amine (-NH-) | Weak |

| 2920 - 2850 | C-H stretching (asymmetric and symmetric) | Methylene (-CH₂) | Strong |

| 1650 - 1580 | N-H bending (scissoring) | Primary Amine (-NH₂) | Medium |

| 1470 - 1450 | C-H bending (scissoring) | Methylene (-CH₂) | Medium |

| ~1130 | C-N stretching | Amine | Medium-Weak |

| 850 - 750 | N-H wagging | Primary and Secondary Amines | Broad, Medium |

Source: Data compiled from multiple sources.[1]

Caption: General workflow for FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron ionization (EI) source, typically at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 30-300).

MS Spectral Interpretation

The molecular ion peak (M⁺) for BHMT is expected at m/z 215, corresponding to its molecular weight (C₁₂H₂₉N₃).[4][7] Due to the "Nitrogen Rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

Fragmentation in amines is often directed by the nitrogen atom, leading to α-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[8]

Expected Fragmentation Pattern:

-

m/z 215 (M⁺): The molecular ion.

-

α-Cleavage: Cleavage of the C-C bond adjacent to the secondary amine is a likely fragmentation pathway. This can lead to the formation of various iminium ions. For instance, cleavage can result in a fragment with the loss of a pentyl radical (C₅H₁₁) leading to a peak at m/z 144. Another common fragmentation is the loss of an aminohexyl group.

Caption: Simplified major fragmentation pathways for BHMT in EI-MS.

Conclusion

The spectroscopic analysis of Bis(hexamethylene)triamine by NMR, IR, and MS provides a robust and comprehensive characterization of the molecule. Each technique offers complementary information, from the detailed atomic connectivity revealed by NMR to the functional group identification by IR and the molecular weight and fragmentation pattern determined by MS. This guide serves as a technical resource for the unambiguous identification and quality assessment of BHMT in various scientific and industrial applications.

References

-

SpectraBase. Bis(hexamethylene)triamine. [Link]

-

PubChem. N-(6-Aminohexyl)-1,6-hexanediamine. [Link]

-

Chemsrc. Bis(hexamethylene)triamine | CAS#:143-23-7. [Link]

-

SpectraBase. Bis(hexamethylene)triamine - Optional[Vapor Phase IR] - Spectrum. [Link]

-

SpectraBase. Bis(hexamethylene)triamine - Optional[ATR-IR] - Spectrum. [Link]

-

SpectraBase. Bis(hexamethylene)triamine - Optional[FTIR] - Spectrum. [Link]

-

Spectral Database for Organic Compounds (SDBS). Bioregistry. [Link]

-

University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). Introduction to the Spectral Data Base (SDBS). [Link]

-

Re3data.org. Spectral Database for Organic Compounds. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. Methenamine - NIST WebBook. [Link]

-

Chemical-Suppliers.com. Bis(hexamethylene)triamine | CAS 143-23-7. [Link]

-

De Gruyter. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

The Royal Society of Chemistry. Chemicals Bis(hexamethylene)triamine (143-23-7), nickel(II) chloride hexahydrate (99%, 7791-20-0), and dimethylglyoxime (97%, 95 -.... [Link]

-

National Institute of Standards and Technology. 1,4-tetramethylene-bis(hexanamide) - NIST WebBook. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Structure-Activity Relationships of Bis(hexamethylene)triamine and its Implications. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. BIS(HEXAMETHYLENE)TRIAMINE | 143-23-7 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. N-(6-Aminohexyl)-1,6-hexanediamine | C12H29N3 | CID 8924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. BIS(HEXAMETHYLENE)TRIAMINE(143-23-7) MS spectrum [chemicalbook.com]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Bis(hexamethylene)triamine CAS number and synonyms

An In-Depth Technical Guide to Bis(hexamethylene)triamine

Abstract

Bis(hexamethylene)triamine (BHMT), a triamine with a distinct molecular architecture, has emerged as a chemical intermediate of significant interest, extending its utility beyond traditional industrial applications into the nuanced realms of pharmaceutical research and drug development. This guide provides a comprehensive technical overview of BHMT, consolidating critical data on its chemical identity, physicochemical properties, synthesis methodologies, and key applications. With a focus on its burgeoning role as a molecular scaffold for novel therapeutics, particularly antibacterial agents, this document synthesizes field-proven insights and experimental protocols. It is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals, facilitating a deeper understanding of BHMT's structure-activity relationships and its potential in advanced chemical synthesis.

Chemical Identity and Nomenclature

Bis(hexamethylene)triamine is unequivocally identified by its Chemical Abstracts Service (CAS) registry number.

The compound is known by a variety of synonyms in commercial and academic literature, which are crucial for comprehensive database searches and procurement.

-

Primary Synonyms :

-

Other Names :

Physicochemical Properties

The utility of Bis(hexamethylene)triamine in various applications is dictated by its distinct physical and chemical properties. A summary of these properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₉N₃ | [1][4] |

| Molecular Weight | 215.38 g/mol | [1][2][4][7] |

| Appearance | Colorless to light beige crystalline or flaked solid. | [3][7][8] |

| Melting Point | 33-36 °C | [2][9] |

| Boiling Point | 163-165 °C at 4 mmHg | [2][8][9] |

| Density | 0.85 g/mL at 20 °C | [2][3][9] |

| Vapor Pressure | <0.01 mmHg at 25 °C | [2][3] |

| Water Solubility | Very soluble | [3][7] |

| Refractive Index | n20/D 1.49 | [2][3][9] |

| Flash Point | >110 °C (>230 °F) | [3][4] |

Synthesis Methodologies

The synthesis of Bis(hexamethylene)triamine is primarily achieved through two industrial pathways: as a recovered byproduct and via direct chemical synthesis. Understanding these pathways is critical for assessing purity, potential contaminants, and economic viability.

Recovery from Hexamethylenediamine Manufacturing

A significant commercial source of BHMT is as a byproduct from the manufacturing of hexamethylenediamine, a key monomer in the production of nylon 6,6.[10][11] The distillation residues, or "still heels," from this process can contain 5-40% BHMT by weight.[10][11] While direct distillation can be used for recovery, the high boiling point of BHMT presents challenges, often leading to thermal degradation and tar formation.[10][11]

Direct Synthesis from 6-Aminohexanenitrile

A more controlled synthesis route involves a two-step catalytic process starting from 6-aminohexanenitrile.[10][11][12] This method offers greater control over the final product's purity.

-

Dimerization: 6-aminohexanenitrile is catalytically reacted to form di(5-cyanopentyl)amine.

-

Hydrogenation: The resulting dinitrile is then hydrogenated to yield Bis(hexamethylene)triamine.

This process is detailed further in the experimental protocol section.

Key Applications in Research and Development

While BHMT has established uses as a curing agent for epoxy resins, an asphalt additive, and in the manufacturing of polymers and paper products, its applications in advanced research are of primary interest to the scientific community.[11][13]

Scaffold for Novel Antibacterial Agents

The molecular structure of BHMT, featuring two primary amines and one central secondary amine connected by flexible hexamethylene chains, makes it an excellent scaffold for designing new therapeutic agents.[14][15] Researchers have leveraged this structure to create compounds with potent antibacterial activity, even against challenging strains like Methicillin-resistant Staphylococcus aureus (MRSA).[14] By modifying the amine groups, scientists can synthesize derivatives that effectively disrupt bacterial cell functions, eliminate dormant cells, and eradicate biofilms.[14]

Structure-Activity Relationship (SAR) Studies

BHMT's structural similarity to natural polyamines like spermidine has prompted investigations into its biological activity.[15] However, its extended chain length results in distinct behaviors. For example, unlike spermidine, BHMT shows a strong inhibitory effect on mitochondrial permeability transition, a process linked to programmed cell death, without significantly increasing mitochondrial calcium accumulation.[15] These differential activities, revealed through SAR studies, are crucial for the rational design of targeted drug molecules.[15]

Advanced Materials and Supramolecular Chemistry

BHMT serves as a versatile building block in material science. It has been used as an organic bifunctional guest molecule to form one-dimensional chains of polyoxotungstate host compounds.[2] Its ability to act as a cross-linking agent is also being explored to create high-performance polymers with improved mechanical properties.[15] Computational studies, such as Density Functional Theory (DFT), have been employed to predict its molecular conformation and reactivity, aiding in the design of new materials and chemical processes.[15][16]

Experimental Protocols

Synthesis of Bis(hexamethylene)triamine from 6-Aminohexanenitrile

This protocol is based on the catalytic two-step process described in patent literature.[11][12] It is designed for execution by trained chemists in a controlled laboratory setting.

Step 1: Catalytic Dimerization of 6-Aminohexanenitrile

-

Reactor Setup: Charge a suitable reaction vessel with 452 g of 6-aminohexanenitrile and 10 g of a 5% palladium on alumina catalyst.

-

Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, and maintain a slow stream bubbling through the mixture throughout the reaction.

-

Heating: Heat the slurry to 150°C. The reaction temperature can range from 50°C to 250°C, with a preferred range of 140°C to 200°C.

-

Reaction Time: Maintain the temperature for 10 to 20 hours. Monitor the reaction for the evolution of ammonia. The goal is to achieve a 25-50% conversion to di(5-cyanopentyl)amine.

-

Catalyst Separation: After cooling, separate the reaction product from the catalyst via filtration or decantation.

Step 2: Hydrogenation of di(5-cyanopentyl)amine

-

Hydrogenation Reactor: Transfer the crude di(5-cyanopentyl)amine mixture to a high-pressure hydrogenation reactor.

-

Hydrogenation Catalyst: Add a suitable nitrile hydrogenation catalyst, such as chromium-promoted Raney cobalt (e.g., 28 g).

-

Hydrogenation: Pressurize the reactor with hydrogen to 600 psig and maintain the reaction for approximately 6 hours.

-

Product Analysis: After the reaction, depressurize and analyze the product mixture using gas chromatography. The mixture will contain Bis(hexamethylene)triamine along with hexamethylenediamine and other minor byproducts.

-

Purification: Isolate the Bis(hexamethylene)triamine from the reaction mixture by vacuum distillation.

Caption: Synthesis workflow for Bis(hexamethylene)triamine.

Safety, Handling, and Storage

Bis(hexamethylene)triamine is a corrosive and hazardous chemical that requires strict safety protocols.

-

Hazards: It causes severe skin burns and eye damage.[6][17][18] It is harmful if swallowed or absorbed through the skin and may cause respiratory irritation.[6][17][18][19]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[8][18]

-

Skin Protection: Handle with compatible, chemical-resistant gloves. Wear impervious, flame-resistant clothing.[8][17]

-

Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if dust/aerosols are generated.[8][17]

-

-

Handling: Handle in a well-ventilated area.[8] Avoid formation of dust and aerosols.[8] Wash thoroughly after handling and do not eat, drink, or smoke in the work area.[6][8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][19] It is hygroscopic and should be protected from moisture.[9][19]

-

Spill Response:

Caption: Emergency workflow for a Bis(hexamethylene)triamine spill.

References

-

N-(6-Aminohexyl)-1,6-hexanediamine - PubChem. [Link]

- US4906783A - Preparation of bis(hexamethylene)

-

Preparation of bis(hexamethylene)triamine - Justia Patents. [Link]

-

Bis(hexamethylene)triamine: A Key Intermediate for Pharmaceutical Research and Development - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Structure-Activity Relationships of Bis(hexamethylene)triamine and its Implications. [Link]

- CN104844649A - Preparation method of bis(hexamethylene triamine penta (methylene phosphonic acid))

-

The Role of Computational Chemistry in Understanding Bis(hexamethylene)triamine. [Link]

-

Chemicals Bis(hexamethylene)triamine (143-23-7), nickel(II) chloride hexahydrate (99%, 7791-20-0), and dimethylglyoxime (97%, 95 - The Royal Society of Chemistry. [Link]

-

Dytek® BHMT (Bis(hexamethylene)triamine) - Chemical Online. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. ビス(ヘキサメチレン)トリアミン technical grade, 40% | Sigma-Aldrich [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. Bis(hexamethylene)triamine | 143-23-7 | FB157554 [biosynth.com]

- 5. Dytek® BHMT | Bis(hexamethylene)triamine - Dytek [dytek.invista.com]

- 6. Bis(hexamethylene)triamine | 143-23-7 | TCI AMERICA [tcichemicals.com]

- 7. N-(6-Aminohexyl)-1,6-hexanediamine | C12H29N3 | CID 8924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. BIS(HEXAMETHYLENE)TRIAMINE | 143-23-7 [chemicalbook.com]

- 10. Buy Bis(hexamethylene)triamine | 143-23-7 [smolecule.com]

- 11. US4906783A - Preparation of bis(hexamethylene)triamine - Google Patents [patents.google.com]

- 12. patents.justia.com [patents.justia.com]

- 13. Dytek® BHMT (Bis(hexamethylene)triamine) [chemicalonline.com]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

- 17. biosynth.com [biosynth.com]

- 18. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 19. isg.ku.edu.tr [isg.ku.edu.tr]

Solubility of Bis(hexamethylene)triamine in various solvents

An In-Depth Technical Guide to the Solubility of Bis(hexamethylene)triamine

Introduction

Bis(hexamethylene)triamine (BHMT), with CAS Number 143-23-7, is an aliphatic triamine featuring a unique molecular structure that makes it a valuable intermediate in numerous chemical applications.[1][2] Its structure, consisting of two primary and one secondary amine group linked by flexible hexamethylene chains, dictates its chemical behavior and physical properties, most notably its solubility.[2] For researchers, scientists, and drug development professionals, a thorough understanding of BHMT's solubility is paramount for its effective use in synthesis, formulation, and as a functional agent.[1] This guide provides a comprehensive analysis of BHMT's solubility profile, the underlying physicochemical principles, standardized protocols for its determination, and its implications in practical applications, from polymer science to the development of novel antibacterial agents.[3][4]

Physicochemical Properties Governing Solubility

Bis(hexamethylene)triamine is a colorless to light yellow crystalline or flaked solid at room temperature.[3][5] Its solubility characteristics are primarily governed by the following molecular features:

-

Hydrogen Bonding: The presence of three amine (-NH) groups allows BHMT to act as both a hydrogen bond donor and acceptor.[6] This capacity for extensive hydrogen bonding with protic solvents is the dominant factor in its high solubility in polar media like water.

-

Polarity: The nitrogen atoms in the amine groups create a significant dipole moment, rendering the molecule polar. This polarity facilitates interactions with other polar solvent molecules.

-

Basicity: As an amine, BHMT is basic. It readily reacts with acids in exothermic reactions to form ammonium salts.[7][8] The formation of these ionic salts dramatically increases its solubility in acidic aqueous solutions.[9][10]

Solubility Profile of Bis(hexamethylene)triamine

BHMT exhibits significant solubility in polar solvents, a characteristic that underpins its versatility.[3] The available quantitative and qualitative data are summarized below.

Quantitative Solubility Data

The solubility of BHMT has been quantified in key polar solvents, providing a clear baseline for experimental design.

| Solvent | Chemical Formula | Solubility | Temperature | Reference(s) |

| Water | H₂O | 437 g/L | 20 °C | [3][7] |

| Methanol | CH₃OH | Soluble | Not Specified | [7][11] |

Discussion of Solubility Behavior

The high aqueous solubility of BHMT (437 g/L at 20°C) is a direct result of the strong hydrogen bonding between its three amine groups and water molecules.[3][7] Each N-H bond can act as a hydrogen bond donor, while the lone pair of electrons on each nitrogen atom can act as a hydrogen bond acceptor. This extensive interaction network allows the compound to be readily solvated by water.

Caption: Hydrogen bonding between BHMT's amine groups and water.

While described as soluble in methanol, quantitative data is less common.[7][11] Its solubility in other organic solvents follows the "like dissolves like" principle. As a polar aliphatic amine, it is expected to have better solubility in polar organic solvents (e.g., ethanol, DMSO) than in non-polar solvents like hexane. For aromatic polyamines, solubility in organic solvents is typically higher.[12][13]

Experimental Determination of Solubility

For novel solvent systems or applications requiring precise concentrations, experimental determination of solubility is essential. The following protocol outlines a reliable gravimetric method for this purpose.

Protocol: Gravimetric Solubility Determination

This method determines solubility by creating a saturated solution and measuring the mass of solute in a known volume of the solvent.

Pillars of Trustworthiness:

-

Isothermal Conditions: Solubility is highly temperature-dependent. All steps must be conducted at a constant, recorded temperature.

-

Equilibrium State: The system must reach equilibrium to ensure the solution is truly saturated. This is achieved through adequate mixing time.

-

Accurate Measurement: Use of calibrated analytical balances and volumetric glassware is critical for reliable data.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of BHMT to a known volume of the chosen solvent in a sealable container (e.g., a jacketed glass vessel connected to a temperature-controlled water bath). The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the container to prevent solvent evaporation. Agitate the mixture using a magnetic stirrer for a prolonged period (e.g., 24 hours) at a constant, controlled temperature. This ensures the solution reaches equilibrium.

-

Phase Separation: After equilibration, cease stirring and allow the undissolved solid to settle. To ensure a solid-free supernatant, use a centrifuge or allow the mixture to stand undisturbed in the temperature-controlled environment for several hours.

-

Sample Extraction: Carefully withdraw a precise volume of the clear supernatant using a calibrated volumetric pipette. To avoid temperature fluctuations, ensure the pipette is at the same temperature as the solution.

-

Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed, dry container (e.g., a beaker or evaporation dish). Carefully evaporate the solvent under reduced pressure or in a fume hood. Gentle heating can be applied if the thermal stability of BHMT permits, but avoid high temperatures that could cause degradation.[14]

-

Mass Determination: Once the solvent is fully evaporated, place the container with the solid residue in a desiccator to cool to room temperature and remove any residual moisture. Weigh the container with the dried BHMT residue on an analytical balance.

-

Calculation: Calculate the solubility using the formula: Solubility (g/L) = (Mass of Residue (g) / Volume of Aliquot (L))

Caption: Experimental workflow for gravimetric solubility determination.

Applications Driven by Solubility

The solubility profile of BHMT is a key enabler of its diverse applications:

-

Pharmaceutical Development: Its high water solubility is advantageous when using BHMT as a scaffold for novel antibacterial agents, as it can improve the bioavailability of the final drug product.[1][3]

-

Polymer and Material Science: As a curing agent for epoxies or a monomer in polyamide synthesis, its solubility in relevant solvent or resin systems is crucial for achieving a homogeneous reaction mixture and uniform material properties.[4][13]

-

Aqueous Formulations: BHMT is used as a flocculating and chelating agent in water treatment and other aqueous systems, applications that are entirely dependent on its ability to dissolve in water.[4][15]

-

Surface Modification: It has been used as a solvent to coat amphiphilic polymers onto quantum dots, enhancing their water solubilization for bioimaging applications.[7][16]

Conclusion

Bis(hexamethylene)triamine is a polar, basic compound whose high solubility in water and other polar solvents is a defining characteristic. This property, rooted in its molecular structure's capacity for hydrogen bonding, is fundamental to its utility across various scientific and industrial fields. For researchers, a quantitative understanding of its solubility, supported by robust experimental protocols, is essential for leveraging its full potential in designing new materials, developing innovative therapeutics, and advancing chemical synthesis.

References

-

N-(6-Aminohexyl)-1,6-hexanediamine - PubChem . National Center for Biotechnology Information. [Link]

-

Experiment 27 - Amines and Amides - Jay C. McLaughlin . Jay C. McLaughlin. [Link]

-

Test for Amines: Check Solubility and Litmus Test, Hinsberg Test - EMBIBE . EMBIBE. [Link]

-

Bis(hexamethylene)triamine: A Key Intermediate for Pharmaceutical Research and Development - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Structure-Activity Relationships of Bis(hexamethylene)triamine and its Implications . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Amine Unknowns . Unknown Source. [Link]

-

Experiment 13 – Properties of Amines and Amides - Moorpark College . Moorpark College. [Link]

-

The Role of Computational Chemistry in Understanding Bis(hexamethylene)triamine . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Material Safety Data Sheet Bis(hexamethylene)triamine MSDS# 33178 Section 1 . Acros Organics. [Link]

-

Buy Bis(hexamethylene)triamine | 143-23-7 . Dalchem. [Link]

-

Test for Amino Groups - BYJU'S . BYJU'S. [Link]

-

Polyamine - Wikipedia . Wikipedia. [Link]

- JPH07113009A - Solvent-soluble aromatic polyamine and production thereof - Google Patents.

-

Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3 . ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Bis(hexamethylene)triamine (143-23-7) for sale [vulcanchem.com]

- 4. specialchem.com [specialchem.com]

- 5. N-(6-Aminohexyl)-1,6-hexanediamine | C12H29N3 | CID 8924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bis(hexamethylene)triamine | 143-23-7 | FB157554 [biosynth.com]

- 7. BIS(HEXAMETHYLENE)TRIAMINE CAS#: 143-23-7 [m.chemicalbook.com]

- 8. BIS-HEXAMETHYLENE TRIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. chemhaven.org [chemhaven.org]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. tcichemicals.com [tcichemicals.com]

- 12. JPH07113009A - Solvent-soluble aromatic polyamine and production thereof - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. isg.ku.edu.tr [isg.ku.edu.tr]

- 15. Bis (Hexamethylene Triamine Penta (Methylene Phosphonic Acid)) - 34690-00-1 and BHMTPHPN(Nax) [rawchem2021.en.made-in-china.com]

- 16. Buy Bis(hexamethylene)triamine | 143-23-7 [smolecule.com]

An In-Depth Technical Guide to Bis(hexamethylene)triamine (BHMT)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction to a Versatile Aliphatic Amine

Bis(hexamethylene)triamine (BHMT), known systematically as N'-(6-aminohexyl)hexane-1,6-diamine, is a linear aliphatic triamine characterized by two primary amine groups and one secondary amine group, separated by hexamethylene chains.[1][2] This structure imparts a unique combination of properties, including high reactivity, basicity, and the ability to act as a cross-linking and chelating agent.[3][4] While its primary applications are in polymer chemistry and industrial formulations, its structural similarity to biological polyamines like spermidine has opened avenues for its use as a tool compound in biochemical and pharmaceutical research.[5] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, key applications, and essential safety protocols.

Chemical Identity and Molecular Structure

Accurate identification is critical for regulatory compliance, experimental design, and interpretation of results. BHMT is recognized by several names and identifiers across chemical databases and commercial suppliers.

Common Synonyms: Bis(6-aminohexyl)amine, 6,6′-Iminodihexylamine, Dihexylenetriamine, 1,13-Diamino-7-azatridecane.[3][6][7] Linear Formula: NH₂(CH₂)₆NH(CH₂)₆NH₂[1] Molecular Formula: C₁₂H₂₉N₃[3][6] Molecular Weight: 215.38 g/mol [1][2][4][5][6] CAS Number: 143-23-7[8]

The molecular architecture is fundamental to its function, with the three nitrogen atoms serving as reactive sites and the long hydrocarbon chains providing flexibility and influencing its physical properties.

Caption: Molecular structure of Bis(hexamethylene)triamine.

Physicochemical Properties

The utility of BHMT in various applications is dictated by its physical and chemical properties. It is typically supplied as a colorless to light-yellow crystalline or flaked solid.[2][3][5]

Table 1: Key Physicochemical Data for Bis(hexamethylene)triamine

| Property | Value | Source(s) |

| Molecular Weight | 215.38 g/mol | [1][2][4][6] |

| Molecular Formula | C₁₂H₂₉N₃ | [3][6] |

| Appearance | Colorless crystalline or flaked solid | [2][3][5][9] |

| Melting Point | 33-36 °C (91-97 °F) | [1][5] |

| Boiling Point | 163-165 °C at 4 mmHg | [1][5] |

| Flash Point | 113 °C (235 °F) - closed cup | [1][4] |

| Density | 0.85 g/mL at 20 °C | [9] |

| Vapor Pressure | <0.01 mmHg at 25 °C | [1][9] |

| Water Solubility | Very soluble | [2][9] |

| pH | 12.6 (5% Aqueous Solution) | [3] |

BHMT is hygroscopic, meaning it readily absorbs moisture from the air, and is stable under recommended storage conditions.[10] Its high water solubility is a key feature for applications requiring aqueous phases.[2][9] Chemically, it behaves as a typical amine, neutralizing acids in exothermic reactions to form salts and reacting with a variety of organic compounds including isocyanates, epoxides, and acid halides.[5][9]

Applications in Research and Industry

The trifunctional nature of BHMT makes it a highly versatile molecule. Its applications span heavy industry and specialized scientific research.

Polymer and Materials Science

The primary industrial use of BHMT is as a building block and curing agent in polymer systems.

-

Epoxy Curing Agent: The active hydrogens on the amine groups react readily with epoxide rings, making BHMT an effective hardener for epoxy resins used in coatings, adhesives, and composites.[3][11]

-

Polyamide Resins: It serves as a monomer in the synthesis of specialized polyamides, imparting flexibility and improved adhesion for use in inks, films, and adhesives.[3]

-

Polyurethane Chain Extender: In polyurethane manufacturing, it acts as a chain extender and catalyst, modifying the final properties of the polymer.[3][12]

Industrial Formulations

BHMT is incorporated into various formulations for its chemical properties.

-

Corrosion and Scale Inhibitors: It can be used to formulate corrosion inhibitors, particularly in oil and gas extraction, by forming a protective film on metal surfaces.[3][9]

-

Asphalt Additives: It functions as an anti-stripping agent or binder in asphalt, improving the adhesion between the aggregate and the bitumen binder.[3][11]

Advanced Research Applications

For scientists and researchers, BHMT serves more specialized roles.

-

Precursor for Nanomaterials: It has been used as a precursor for synthesizing zinc oxide (ZnO) nanostructures on titanium dioxide (TiO₂) nanofibers, demonstrating its utility in creating advanced functional materials.[1][5]

-

Biochemical Research Tool: Due to its structural resemblance to spermidine, BHMT has been used to investigate the role of polyamines in cellular processes. Studies have shown it can inhibit calcium-induced mitochondrial permeability transition, a key event in cell death pathways, without enhancing mitochondrial calcium accumulation like spermidine.[5] This makes it a valuable tool for dissecting specific mechanisms of polyamine action.

Safety, Handling, and Storage Protocol

The scientific integrity of any experiment relies on the safe and proper handling of all chemical reagents. BHMT is a corrosive and hazardous compound requiring strict adherence to safety protocols.

Hazard Identification

-

Primary Hazards: Causes severe skin burns and eye damage.[10][13][14] It is classified as harmful if swallowed and can be harmful if absorbed through the skin.[1][14] Inhalation of dust or vapors may cause respiratory tract irritation.[1][10]

-

Personal Protective Equipment (PPE): Appropriate PPE includes chemical-resistant gloves (e.g., nitrile), safety goggles and a face shield, and a lab coat.[10][13]

Experimental Protocol: Safe Handling and Solution Preparation

This protocol outlines the essential steps for safely handling solid BHMT and preparing a standard aqueous solution. The causality for these steps is rooted in the compound's corrosive and hygroscopic nature.[10][15]

Sources

- 1. 双(六亚甲基)三胺 technical grade, 40% | Sigma-Aldrich [sigmaaldrich.com]

- 2. N-(6-Aminohexyl)-1,6-hexanediamine | C12H29N3 | CID 8924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dytek® BHMT | Bis(hexamethylene)triamine - Dytek [dytek.invista.com]

- 4. Bis(hexamethylene)triamine | 143-23-7 | FB157554 [biosynth.com]

- 5. Buy Bis(hexamethylene)triamine | 143-23-7 [smolecule.com]

- 6. scbt.com [scbt.com]

- 7. labsolu.ca [labsolu.ca]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. echemi.com [echemi.com]

- 10. isg.ku.edu.tr [isg.ku.edu.tr]

- 11. Dytek - BHMT - INVISTA - 143-23-7 - Amines - Knowde [knowde.com]

- 12. specialchem.com [specialchem.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. spectrumchemical.com [spectrumchemical.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of Bis(hexamethylene)triamine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(hexamethylene)triamine (BHMT) is a molecule of significant industrial relevance, utilized in the synthesis of polyamides and as a curing agent for epoxy resins.[1] A comprehensive understanding of its three-dimensional structure at the atomic level is paramount for predicting its physical properties, reactivity, and interactions in various chemical systems. This guide provides a detailed technical framework for the crystal structure analysis of bis(hexamethylene)triamine, primarily through the technique of single-crystal X-ray diffraction. It is designed to furnish researchers with the theoretical underpinnings and practical methodologies required to successfully elucidate the crystal structure of this and similar aliphatic amines.

Introduction to Bis(hexamethylene)triamine and the Rationale for Crystal Structure Analysis